N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(propan-2-yl)benzamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(propan-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzodioxin ring fused to a benzamide structure. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(propan-2-yl)benzamide typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Amidation Reaction: The benzodioxin derivative is then subjected to an amidation reaction with 4-(propan-2-yl)benzoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: Reduction of the amide group can lead to the formation of amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(propan-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzodioxin ring may play a role in binding to these targets, while the benzamide moiety could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethylbenzamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(propan-2-yl)benzamide is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.
Properties
Molecular Formula |
C18H19NO3 |
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Molecular Weight |
297.3 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H19NO3/c1-12(2)13-3-5-14(6-4-13)18(20)19-15-7-8-16-17(11-15)22-10-9-21-16/h3-8,11-12H,9-10H2,1-2H3,(H,19,20) |
InChI Key |
MFMMQNFPYVHUSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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